molecular formula C12H24N2O B3854028 N-cyclooctyl-4-morpholinamine

N-cyclooctyl-4-morpholinamine

Cat. No.: B3854028
M. Wt: 212.33 g/mol
InChI Key: OEELLIFAWDYLLK-UHFFFAOYSA-N
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Description

N-Cyclooctyl-4-morpholinamine is a tertiary amine compound featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked to a cyclooctyl group. These analogs are often explored for their pharmacological, agrochemical, or material science applications due to their ability to modulate molecular interactions via hydrogen bonding, lipophilicity, and steric effects .

Properties

IUPAC Name

N-cyclooctylmorpholin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-4-6-12(7-5-3-1)13-14-8-10-15-11-9-14/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEELLIFAWDYLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-morpholinamine typically involves the reaction of morpholine with cyclooctylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating morpholine and cyclooctylamine in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-morpholinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclooctyl-4-morpholinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-morpholinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Below is a detailed comparison of N-cyclooctyl-4-morpholinamine with structurally and functionally related compounds from the evidence. Key differences in substituents, synthesis, and applications are highlighted.

Structural Analogs with Morpholine and Amine Groups

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Core Structure Key Substituents Molecular Weight (g/mol) Applications/Activity References
7-Chloro-N-cyclopentylquinolin-4-amine Quinoline Cyclopentylamine, Chloro ~260.7* Research applications (unspecified)
4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine Pyrimidine Morpholine, Chloro, Dimethylamine 256.7 Pharmaceutical intermediates
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine derivative Quinazoline Morpholinylpropoxy, Fluorophenyl ~604.0* Kinase inhibition, anticancer research
N-Methyl-4-(morpholin-4-yl)benzylamine Benzylamine Morpholine, Methylamine ~206.3* Organic synthesis, ligand development
[(4-Chlorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine Benzylamine Morpholinylethyl, Chlorophenyl 254.8 Unspecified (agrochemical or pharma)

*Calculated based on molecular formula.

Key Observations :

Core Heterocycles: Quinoline, pyrimidine, and quinazoline cores (e.g., ) are prevalent in bioactive compounds, whereas benzylamine derivatives (e.g., ) are simpler but versatile in ligand design.

Substituent Effects: Chloro Groups: Present in many analogs (e.g., ), chloro substituents enhance electrophilicity and stability, influencing receptor binding or metabolic resistance. Morpholine Positioning: Morpholine at the 4-position (common in pyrimidine/quinazoline derivatives) improves solubility due to its polar nature . Cycloalkyl vs.

Synthesis Methods: Ethanol/NaOH-mediated reactions (e.g., ) are standard for amine-linked morpholine derivatives. Crystallographic data (e.g., ) confirms the stability of morpholine-containing triazines, suggesting similar robustness in this compound.

Pharmacological and Physicochemical Properties

Table 2: Activity and Property Comparison
Compound LogP* (Predicted) Solubility (mg/mL) Notable Activity
4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine 2.1 ~10 (DMSO) Kinase inhibition (CHEMBL1415348)
Quinazolin-4-amine derivative 3.8 ~5 (DMSO) EGFR/Her2 inhibition (IC₅₀ < 100 nM)
N-Methyl-4-(morpholin-4-yl)benzylamine 1.5 >20 (Water) Ligand for GPCR targets

*LogP values estimated via PubChem or similar tools.

Critical Insights :
  • Lipophilicity : this compound’s larger cycloalkyl group likely increases LogP compared to benzylamine analogs (e.g., ), enhancing blood-brain barrier penetration but risking off-target effects.
  • Bioactivity : Morpholine-linked triazines and quinazolines () show potent enzyme inhibition, suggesting that this compound could be tailored for similar targets (e.g., kinases, neurotoxins).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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